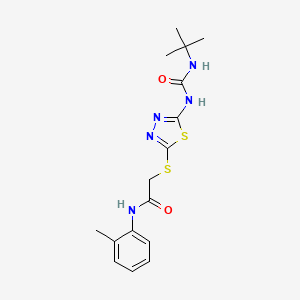![molecular formula C21H18ClN5OS B11246061 N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246061.png)
N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of indole-based cannabinoids and has been studied for its potential pharmacological effects.
N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: , is a synthetic cannabinoid.
Preparation Methods
- The intermediate then undergoes a cyclization reaction with thiosemicarbazide to yield JWH-307 .
- Industrial production methods may involve modifications of these steps for scalability and efficiency.
JWH-307: can be synthesized using various routes, but one common method involves the reaction of with to form an intermediate.
Chemical Reactions Analysis
- Common reagents include oxidizing agents , reducing agents , and various nucleophiles .
- Major products depend on reaction conditions and substituents.
JWH-307: can undergo several reactions:
Scientific Research Applications
Chemistry: Researchers study its synthetic pathways and reactivity.
Biology: It may interact with cannabinoid receptors, affecting cell signaling.
Medicine: Investigated for potential therapeutic applications (e.g., pain management).
Industry: Used as a reference standard in analytical laboratories.
Mechanism of Action
- Activation of these receptors modulates neurotransmitter release, impacting pain perception, appetite, and mood.
- Specific molecular targets and pathways are still under investigation.
JWH-307: likely exerts its effects by binding to cannabinoid receptors (CB1 and CB2).
Comparison with Similar Compounds
- Similar compounds include other synthetic cannabinoids like JWH-018 , JWH-073 , and AM-2201 .
JWH-307: is unique due to its specific chemical structure.
Properties
Molecular Formula |
C21H18ClN5OS |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18ClN5OS/c1-15-6-4-7-16(12-15)20-24-25-21(27(20)26-10-2-3-11-26)29-14-19(28)23-18-9-5-8-17(22)13-18/h2-13H,14H2,1H3,(H,23,28) |
InChI Key |
UCNKXRZMCBQICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11245978.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11245990.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)
![N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246045.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11246047.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
![3,4,5-trimethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11246059.png)
